(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

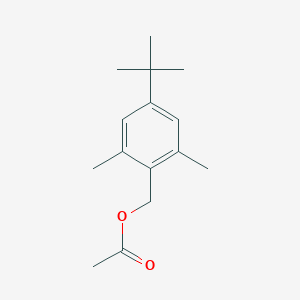

(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate is an organic compound characterized by its unique structure, which includes a tert-butyl group, two methyl groups, and an acetate ester

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate typically involves the esterification of (4-Tert-butyl-2,6-dimethylphenyl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are critical to achieving high purity and productivity.

化学反应分析

Types of Reactions

(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

作用机制

The mechanism of action of (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active (4-Tert-butyl-2,6-dimethylphenyl)methanol, which can then participate in various biochemical pathways.

相似化合物的比较

Similar Compounds

- 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride

- 2,6-Di-tert-butyl-4-methylphenol

- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol

Uniqueness

(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that may have different functional groups, such as sulfides or phenols.

生物活性

(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate, a compound with the molecular formula C13H18O2, is an ester derivative of 4-tert-butyl-2,6-dimethylphenol. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a tert-butyl group and two methyl groups attached to a phenolic ring, contributing to its unique chemical properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study found that compounds with similar structures demonstrated selective activity against Chlamydia, with potential applications in developing new antibiotics tailored for this pathogen .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Neisseria meningitidis | 64 µg/mL |

| Haemophilus influenzae | 32 µg/mL |

| Chlamydia trachomatis | Moderate activity observed |

The presence of electron-withdrawing groups in the structure appears to enhance the biological activity of similar compounds .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Some studies suggest that phenolic compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of cell signaling pathways. The specific effects of this compound on cancer cells remain an area for further research.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes or specific molecular targets, leading to disruption of cellular functions.

- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative damage in microbial and cancer cells.

- Cell Signaling Modulation : The compound may influence key signaling pathways involved in cell proliferation and survival.

Case Studies

A notable study involved synthesizing derivatives of 4-tert-butyl-2,6-dimethylphenol and evaluating their biological activities. The findings indicated that specific modifications to the chemical structure could enhance antimicrobial efficacy while reducing toxicity .

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Structure | Activity Level | Comments |

|---|---|---|

| Trifluoromethyl group present | High | Enhanced antichlamydial activity |

| Chlorine substitution | Moderate | Retained some activity |

| Unsubstituted phenyl group | Inactive | Lack of electron-withdrawing properties |

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing (4-Tert-butyl-2,6-dimethylphenyl)methyl acetate with high purity?

- Methodology : The synthesis involves acetylation of 4-Tert-butyl-2,6-dimethylbenzyl alcohol using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Structural confirmation requires ¹H/¹³C NMR (to identify acetate methyl protons at δ ~2.0 ppm and tert-butyl protons at δ ~1.3 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Compare melting points with analogs like 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone (47–49°C) to assess crystallinity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- Structural Confirmation : ¹H/¹³C NMR for substituent positioning and acetate group identification.

- Purity Assessment : Gas chromatography with flame ionization detection (GC-FID) or HPLC-UV (C18 column, acetonitrile/water mobile phase) to quantify impurities.

- Physicochemical Properties : Measure boiling point (e.g., 150°C at 20 mmHg for the ketone analog ), LogP (experimentally via shake-flask or HPLC retention time), and refractive index (1.495 for related compounds ).

Q. How should researchers store this compound to prevent degradation?

- Methodology : Store in airtight containers under inert gas (N₂ or Ar) at -20°C to minimize hydrolysis of the acetate group. Monitor stability via periodic HPLC analysis. Desiccants (e.g., silica gel) are critical due to hygroscopicity observed in structurally similar esters .

Advanced Research Questions

Q. How can discrepancies in reported LogP values for this compound be resolved?

- Methodology : LogP discrepancies often arise from measurement techniques (e.g., shake-flask vs. HPLC retention time). Validate using both experimental methods and computational tools (ClogP, ACD/Labs). Cross-reference with structurally similar compounds, such as 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone (LogP 3.80 ), to assess consistency. Statistical analysis (e.g., Bland-Altman plots) can identify systematic errors between labs .

Q. What role does steric hindrance play in the reactivity of this compound?

- Methodology : The tert-butyl group creates steric bulk, slowing nucleophilic substitution at the acetate group. Kinetic studies using varying nucleophile concentrations (monitored via ¹H NMR or GC) quantify rate constants. Compare reactivity with less hindered analogs (e.g., methyl-substituted derivatives). Computational modeling (DFT) visualizes transition-state geometry and steric effects .

Q. How can degradation products of this compound be identified in environmental matrices?

- Methodology : Use LC-HRMS/MS with non-target screening to detect hydrolysis products (e.g., acetic acid and 4-Tert-butyl-2,6-dimethylbenzyl alcohol). Fragment ion matching and isotopic patterns distinguish degradation products from background noise. Reference degradation pathways of analogous compounds, such as p-tert-butylphenyl epoxy ethers, which undergo similar hydrolytic cleavage .

Q. What experimental designs are suitable for studying the photostability of this compound?

- Methodology : Expose samples to UV light (e.g., 254 nm) in controlled environments (quartz cells, N₂-purged). Monitor degradation via HPLC-UV and HRMS to identify photoproducts. Compare with dark controls. Quantum yield calculations and computational TD-DFT simulations predict wavelength-dependent reactivity .

Q. Data Contradiction Analysis

Q. How should conflicting melting point data for this compound be addressed?

- Methodology : Variations may stem from polymorphic forms or impurities. Recrystallize the compound from multiple solvents (e.g., ethanol, hexane) and characterize each batch via differential scanning calorimetry (DSC) and powder XRD. Cross-check with literature data for analogs, such as the ketone derivative (melting point 47–49°C ).

Q. Why do computational and experimental LogP values diverge for this compound?

- Methodology : Computational models (e.g., ClogP) may underestimate steric effects from the tert-butyl group. Validate with experimental shake-flask measurements in octanol/water systems. Adjust computational parameters (e.g., atomic contributions for bulky substituents) to improve agreement .

Q. Key Physicochemical Data (Referenced from Evidence)

| Property | Value (Example Compound) | Methodology Source |

|---|---|---|

| Boiling Point | 150°C at 20 mmHg (ketone analog) | GC analysis |

| LogP | 3.80 (1-(4-tert-butyl-2,6-dimethylphenyl)ethanone) | Shake-flask |

| Refractive Index | 1.495 (related compound) | Abbe refractometer |

| Storage Stability | Sensitive to humidity | HPLC monitoring |

属性

IUPAC Name |

(4-tert-butyl-2,6-dimethylphenyl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-17-12(3)16/h7-8H,9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJBYQKLNHPLHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1COC(=O)C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。